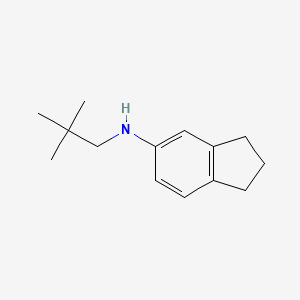
N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine is an organic compound characterized by its unique structure, which includes an indane moiety and a dimethylpropylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 2,3-dihydro-1H-indene with 2,2-dimethylpropylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is isolated through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism by which N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various pathways. The indane moiety may contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine: Shares the dimethylpropylamine group but differs in the core structure.
2,2-Dimethylpropane-1,3-diol: Similar in having a dimethylpropyl group but differs in functional groups and overall structure.
Uniqueness
N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine is unique due to its combination of the indane moiety and the dimethylpropylamine group. This structural arrangement imparts specific chemical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)10-15-13-8-7-11-5-4-6-12(11)9-13/h7-9,15H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
GNOCQBSFZCYJQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNC1=CC2=C(CCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















